Cas no 122832-81-9 (N-alpha-Trityl-Nepsilon-Fmoc-L-lysine)

N-alpha-Trityl-Nepsilon-Fmoc-L-lysine is a protected derivative of L-lysine, featuring orthogonal protecting groups for selective deprotection in peptide synthesis. The N-alpha-trityl (Trt) group provides acid-labile protection for the α-amino group, while the Nepsilon-Fmoc (9-fluorenylmethyloxycarbonyl) group offers base-labile protection for the ε-amino group, enabling controlled sequential deprotection. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where selective side-chain modification or elongation is required. Its stability under standard Fmoc deprotection conditions (piperidine) ensures compatibility with Fmoc-based strategies. The trityl group’s steric bulk also minimizes side reactions, improving yield and purity in complex peptide assemblies. Suitable for automated synthesis, it facilitates the incorporation of lysine residues with tailored functionalization.
N-alpha-Trityl-Nepsilon-Fmoc-L-lysine structure
122832-81-9 structure
Product Name:N-alpha-Trityl-Nepsilon-Fmoc-L-lysine
CAS No:122832-81-9
MF:C40H38N2O4
MW:610.740730762482
MDL:MFCD05663751
CID:2163472
PubChem ID:14283989
Update Time:2025-05-23

N-alpha-Trityl-Nepsilon-Fmoc-L-lysine Chemical and Physical Properties

Names and Identifiers

    • Trt-l-lys(fmoc)-oh
    • TRT-LYS(FMOC)-OH
    • MFCD05663751
    • 122832-81-9
    • (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid
    • N-alpha-Trityl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-L-lysine (Trt-L-Lys(Fmoc)-OH)
    • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-lysine
    • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)hexanoic acid
    • AKOS030214487
    • CID 14283989
    • CS-0362466
    • Nα-Trityl-Nε-Fmoc-L-lysine≥ 99% (HPLC)
    • N-alpha-Trityl-Nepsilon-Fmoc-L-lysine
    • FT54571
    • MDL: MFCD05663751
    • Inchi: 1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1
    • InChI Key: KYRBORKOTDYTSJ-QNGWXLTQSA-N
    • SMILES: O(C(NCCCC[C@@H](C(=O)O)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 610.28315770g/mol
  • Monoisotopic Mass: 610.28315770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 15
  • Complexity: 885
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • Density: 1.208±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.2E-6 g/L) (25 ºC),

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N-alpha-Trityl-Nepsilon-Fmoc-L-lysine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:122832-81-9)N-alpha-Trityl-Nepsilon-Fmoc-L-lysine
Order Number:A1166166
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:26
Price ($):167.0/634.0
Email:sales@amadischem.com

Additional information on N-alpha-Trityl-Nepsilon-Fmoc-L-lysine

N-alpha-Trityl-Nepsilon-Fmoc-L-lysine: A Comprehensive Overview

N-alpha-Trityl-Nepsilon-Fmoc-L-lysine, with the CAS number 122832-81-9, is a significant compound in the field of peptide synthesis and organic chemistry. This compound is widely recognized for its role in solid-phase peptide synthesis (SPPS), where it serves as a key building block for constructing complex peptide sequences. The combination of trityl and Fmoc protecting groups makes this compound uniquely versatile, enabling precise control over the synthesis process.

The structure of N-alpha-Trityl-Nepsilon-Fmoc-L-lysine consists of an L-lysine backbone with two protective groups: a trityl group at the alpha-amino terminus and a Fmoc (9-fluorenylmethyloxycarbonyl) group at the epsilon-amino side chain. These protecting groups are strategically chosen to ensure compatibility with various coupling reagents and deprotection conditions commonly used in peptide synthesis. The trityl group is particularly advantageous due to its stability under basic conditions, while the Fmoc group provides excellent compatibility with acidic deprotection methods.

Recent advancements in peptide synthesis have further highlighted the importance of N-alpha-Trityl-Nepsilon-Fmoc-L-lysine in constructing bioactive peptides and protein mimetics. Researchers have utilized this compound to synthesize peptides with high sequence fidelity and improved solubility, which are critical for applications in drug discovery and biotechnology. For instance, studies have demonstrated that peptides synthesized using this compound can effectively target specific receptors, making them promising candidates for therapeutic interventions.

In addition to its role in peptide synthesis, N-alpha-Trityl-Nepsilon-Fmoc-L-lysine has found applications in the development of bioconjugates and peptidomimetics. These compounds are designed to mimic the structure and function of natural peptides while offering enhanced stability and bioavailability. By incorporating this compound into their designs, scientists have been able to create molecules that exhibit improved pharmacokinetic profiles, making them more suitable for clinical use.

The use of N-alpha-Trityl-Nepsilon-Fmoc-L-lysine has also been extended to the field of materials science, where it serves as a precursor for the synthesis of functional materials such as hydrogels and nanoparticles. These materials have potential applications in drug delivery systems, tissue engineering, and biosensing technologies. Recent research has focused on optimizing the synthesis conditions to achieve higher yields and better control over the material properties.

From a chemical standpoint, the synthesis of N-alpha-Trityl-Nepsilon-Fmoc-L-lysine involves a series of well-established protection-deprotection steps. The tritylation of the alpha-amino group is typically carried out under mild conditions using trityl chloride or analogous reagents, while the Fmoc protection of the epsilon-amino group requires careful control over reaction parameters to ensure selective protection without affecting other functional groups.

The stability and reactivity of N-alpha-Trityl-Nepsilon-Fmoc-L-lysine make it an ideal choice for large-scale peptide synthesis. Its ability to withstand harsh reaction conditions while maintaining its structural integrity ensures high yields and consistent product quality. Moreover, the availability of this compound from reliable chemical suppliers has further facilitated its widespread adoption in both academic and industrial settings.

In conclusion, N-alpha-Trityl-Nepsilon-Fmoc-L-lysine stands as a cornerstone in modern peptide chemistry, enabling researchers to tackle complex challenges in drug discovery, materials science, and biotechnology. With ongoing advancements in synthetic methodologies and analytical techniques, this compound will undoubtedly continue to play a pivotal role in shaping future discoveries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:122832-81-9)N-alpha-Trityl-Nepsilon-Fmoc-L-lysine
A1166166
Purity:99%/99%
Quantity:5g/25g
Price ($):167.0/634.0
Email